![molecular formula C19H17ClFN3OS2 B2722357 2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 897481-75-3](/img/structure/B2722357.png)
2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Chlorophenyl)thio)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H17ClFN3OS2 and its molecular weight is 421.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
- Antimycobacterial Activity: Fluorinated benzothiazolo imidazole compounds, derived from processes involving 4-fluoro-3-chloroanilline, have shown promising antimicrobial activity. The process includes treating with potassium thiocyanate to obtain 2-amino benzothiazole derivatives, further reacted with piperazine, among other substances, to achieve various derivatives. Some of these compounds exhibited notable anti-microbial activities (Sathe et al., 2011).
- Synthesis for Antibacterial and Antimycobacterial Agents: Derivatives synthesized from N-substituted piperazinyl quinolones, including reactions with piperazine, showed moderate activity against Gram-positive and lower activity against Gram-negative bacteria. Halogenated analogs with nitro substitution were highlighted for their antibacterial and antimycobacterial activity, emphasizing the potential for further exploration (Gurunani et al., 2022).
Molecular Synthesis and Structural Analysis
- Molecular Structure and Interaction: The molecular structure of related compounds, such as those incorporating p-chlorophenyl-thiazolethione, reveals significant insights into their molecular conformation and interaction. The analysis of N-alkoxy-substituted compounds has shown distinct configurations and intermolecular interactions, laying the groundwork for further medicinal applications (Hartung et al., 2003).
Potential Antipsychotic Properties
- Atypical Antipsychotic Agents: A series of novel conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors were synthesized and evaluated. These compounds, bearing (p-fluorobenzoyl)piperidine and (o-methoxyphenyl)piperazine fragments among others, have been prepared and assessed for their atypical antipsychotic potential, demonstrating varied potency and selectivity based on the amine fragment connected to the cycloalkanone structure (Raviña et al., 1999).
Anticancer Research
- Cytotoxic Studies: The synthesis and characterization of compounds with potential cytotoxic effects against cancer cells highlight the versatility of derivatives in therapeutic applications. By employing click chemistry approaches, researchers synthesized molecules with the aim of elucidating new compounds for carrier protein interaction, with a focus on exploring their pharmacokinetic nature for biological applications (Govindhan et al., 2017).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3OS2/c20-13-4-6-14(7-5-13)26-12-17(25)23-8-10-24(11-9-23)19-22-18-15(21)2-1-3-16(18)27-19/h1-7H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRZFDFLNGSGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

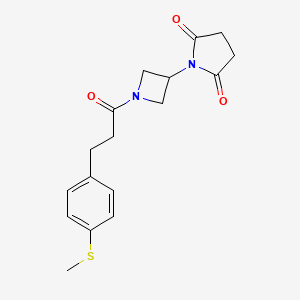

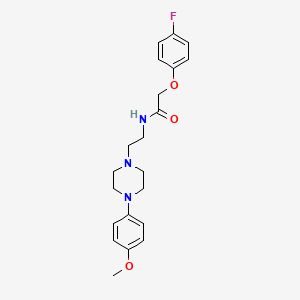

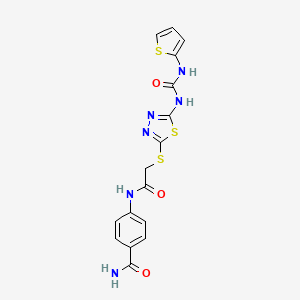
![2-Methyl-2-azabicyclo[2.2.2]octan-6-amine dihydrochloride](/img/structure/B2722284.png)
![[1-(Ethylcarbamoylamino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2722285.png)
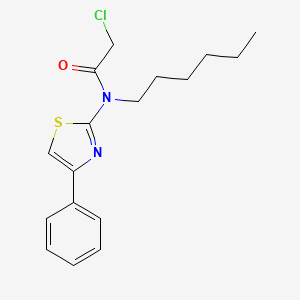

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2722291.png)
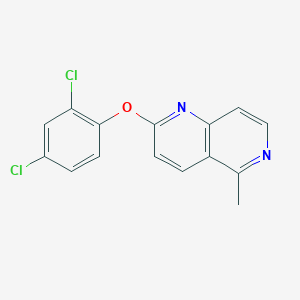
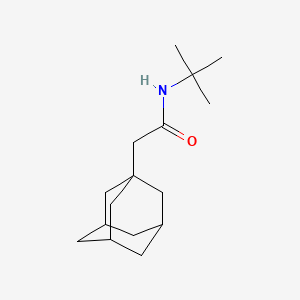
![2-[(4-Bromophenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2722296.png)
![3-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2722297.png)